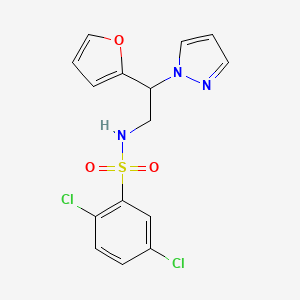

2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

2,5-Dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 5-positions. The molecule also contains a hybrid heterocyclic system: a furan-2-yl group and a 1H-pyrazol-1-yl moiety linked via an ethyl spacer. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The compound’s molecular formula is C₁₆H₁₄Cl₂N₃O₃S, with a molecular weight of 414.27 g/mol.

Properties

IUPAC Name |

2,5-dichloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O3S/c16-11-4-5-12(17)15(9-11)24(21,22)19-10-13(14-3-1-8-23-14)20-7-2-6-18-20/h1-9,13,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCPCYTWIGDRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the two heterocycles, often using a palladium-catalyzed cross-coupling reaction.

Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro groups on the benzene ring can be reduced to amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amino-substituted benzenesulfonamides.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Interaction with Biological Macromolecules: The compound can bind to proteins or nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

| Property | 2,5-Dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide | N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂N₃O₃S | C₁₉H₂₀N₄O₃S |

| Molecular Weight | 414.27 g/mol | 384.5 g/mol |

| Substituents | 2,5-dichloro, pyrazole, furan | 2,5-dimethyl, imidazo[1,2-b]pyrazole, furan |

| Key Functional Groups | Sulfonamide, pyrazole, furan, Cl⁻ substituents | Sulfonamide, imidazo-pyrazole, furan, CH₃ substituents |

Key Differences and Implications

This difference may influence solubility and binding interactions in biological systems. This could improve binding affinity in enzyme inhibition studies .

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (414.27 vs. 384.5 g/mol) and chlorine substituents suggest increased lipophilicity (clogP ~3.5 estimated), whereas the methyl groups in the analog may balance hydrophobicity with steric hindrance.

Synthetic Complexity :

- The imidazo-pyrazole system in the analog requires multi-step synthesis, including cyclization, whereas the target compound’s pyrazole moiety is synthetically more accessible.

Research Findings and Hypotheses

- Biological Activity : Neither compound has published bioactivity data. However, sulfonamides with chlorine substituents are historically associated with antimicrobial and carbonic anhydrase inhibitory activity, while methyl-substituted analogs may favor pharmacokinetic stability.

- Crystallography : Structural determination of such compounds often employs X-ray crystallography using programs like SHELX for refinement . The target compound’s dichloro-substituted benzene may exhibit distinct crystal packing compared to the dimethyl analog.

Biological Activity

2,5-Dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its unique structural properties and potential biological activities. It belongs to the sulfonamide class of compounds, which are known for their diverse pharmacological effects, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a furan ring and a pyrazole moiety, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 344.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may function as an enzyme inhibitor or modulator, impacting various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance:

- Inhibition of COX Enzymes : Compounds similar to this compound have shown potent inhibitory activity against COX-1 and COX-2 enzymes in vitro, with selectivity indices indicating a preference for COX-2 inhibition .

- Carrageenan-Induced Edema Model : In vivo studies using carrageenan-induced paw edema models have reported that certain pyrazole derivatives significantly reduce inflammation compared to standard treatments like diclofenac sodium .

Anticancer Potential

The compound's structure suggests potential applications in cancer treatment:

- Androgen Receptor Modulation : Some pyrazole derivatives have been identified as tissue-selective androgen receptor modulators (SARMs), showing promise in treating prostate cancer by inhibiting cell proliferation through androgen receptor antagonism .

- Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicate that these compounds may exhibit low toxicity while effectively inhibiting cancer cell lines .

Research Findings and Case Studies

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of sulfonyl chloride.

- Monitor reaction progress via TLC or HPLC (as in ’s purity protocols).

Basic: How is the structural integrity of this compound verified in academic research?

Q. Methodological Approach :

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for confirming stereochemistry .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., furan protons at δ 6.3–7.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content against theoretical values (e.g., ±0.3% deviation) .

Advanced: How can contradictory biological activity data for this compound be analyzed?

Case Study : If inhibitory activity varies across assays (e.g., Wnt/β-catenin vs. PPAR pathways, as in ), consider:

- Assay Conditions : Buffer composition (e.g., DMSO concentration affecting solubility) or cell line specificity (e.g., HEK293 vs. HCT116).

- Structural Analogues : Compare with derivatives (e.g., ’s furan-thiazole variants) to identify critical pharmacophores.

- Data Validation : Replicate experiments using orthogonal methods (e.g., SPR for binding affinity vs. luciferase reporter assays).

Q. Experimental Design :

- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-furan bonds) vs. nucleophilic substitution ().

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) for intermediate stability.

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions (e.g., ’s room-temperature protocol vs. reflux in ).

Q. Yield Optimization Table :

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | DCM | None | 65 | 95 |

| Suzuki Coupling | DMF | Pd(PPh₃)₄ | 78 | 98 |

Basic: What analytical techniques are critical for assessing purity?

Q. Essential Protocols :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency vs. standards (e.g., ’s 95% purity benchmark).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₅Cl₂N₃O₃S).

- Melting Point : Compare literature values (±2°C range).

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Q. SAR Insights :

- Sulfonamide Core : Chlorine at 2,5-positions enhances electrophilicity (). Replace with -CF₃ or -NO₂ to modulate activity.

- Furan-Pyrazole Moiety : Pyrazole N-substitution (e.g., methyl vs. ethyl in ) affects steric bulk and binding.

- Linker Flexibility : Ethyl spacer length () vs. rigid aromatic linkers ().

Q. Hypothetical SAR Table :

| Derivative | R Group | Wnt IC₅₀ (µM) | PPAR IC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | -CH₂CH₂- | 2.1 | 8.5 |

| Methyl-Spacer | -CH(CH₃)- | 3.8 | 12.4 |

| Aromatic Linker | -Ph- | 0.9 | 4.2 |

Advanced: How are computational methods applied to predict binding modes?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina with Wnt/β-catenin (PDB: 1JDH) or PPARγ (PDB: 3B5R) structures.

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).

- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide H-bond donors, furan π-π stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.